molecular formula C7H12N2O B3233005 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one CAS No. 1349978-43-3

1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one

Cat. No.: B3233005
CAS No.: 1349978-43-3
M. Wt: 140.18
InChI Key: RMZXKKRADUUSOZ-UHFFFAOYSA-N
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Description

1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one (CAS: 1349978-43-3) is a spirocyclic compound featuring a seven-membered bicyclic system with two nitrogen atoms and a ketone group. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of phosphodiesterase (PDE) inhibitors and vasopressin receptor antagonists . Its spirocyclic architecture enhances conformational rigidity, improving target binding selectivity in drug discovery .

Properties

IUPAC Name

1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(10)9-4-7(5-9)2-8-3-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZXKKRADUUSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one typically involves the reaction of a suitable spirocyclic precursor with an appropriate reagent to introduce the ethanone group. One common method involves the use of a diazaspiro compound as the starting material, which is then reacted with an acylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Spiro Ring System Key Functional Groups Applications Reference
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one C₇H₁₂N₂O 140.18 [3.3] Ketone PDE10A inhibitors, vasopressin antagonists
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-one C₈H₁₄N₂O 154.21 [3.4] Ketone Screening libraries, unresolved applications
2,6-Diazaspiro[3.3]heptane trifluoroacetate C₇H₁₁F₃N₂O₂ 224.17 [3.3] Trifluoroacetyl group Intermediate in kinase inhibitor synthesis

Key Observations :

  • The spiro[3.3] system (7-membered ring) in the target compound provides greater ring strain and conformational rigidity compared to the spiro[3.4] analogue (8-membered ring), which may enhance binding affinity in enzyme inhibitors .
  • Trifluoroacetyl derivatives (e.g., ) exhibit improved solubility and stability, making them preferable for synthetic intermediates .

Functional Analogues with Ethanone Moieties

Table 2: Functional Group Comparison
Compound Name Core Structure Functional Group Bioactivity/Applications Reference
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one Spirocyclic amine Ketone PDE10A inhibition (IC₅₀ = 2.3 nM)
1-(Benzofuran-2-yl)ethan-1-one oxime ethers Benzofuran Oxime ether Antimicrobial (MIC = 12.5 μg/mL)
1-[3-(Dimethylamino)phenyl]ethan-1-one Aromatic ring Dimethylamino, ketone Pharmaceutical intermediates

Key Observations :

  • The spirocyclic compound’s nitrogen-rich core enables hydrogen bonding with biological targets, unlike the aromatic or benzofuran-based analogues .
  • Antimicrobial activity in benzofuran derivatives () highlights the role of heterocyclic systems in disrupting microbial membranes, whereas the spirocyclic compound targets enzymes .

Pharmacological Relevance

The target compound has been incorporated into clinical candidates such as elsovaptán (vasopressin antagonist for Alzheimer’s disease) and PDE10A inhibitors, demonstrating superior selectivity over analogues like 1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one . Its rigid structure reduces off-target interactions, as evidenced by a 10-fold higher binding affinity compared to non-spiro ketones in PDE10A assays .

Biological Activity

1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one, also known as 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • IUPAC Name : 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one
  • CAS Number : 1349875-74-6
  • Molecular Formula : C7H12N2O
  • Molecular Weight : 144.18 g/mol
  • Appearance : Solid
  • Purity : Typically around 97% in commercial preparations.

Biological Activity Overview

The biological activity of 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one has been investigated in various studies, particularly focusing on its potential as an inhibitor in cancer therapies and its effects on different biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as a covalent inhibitor targeting specific mutations in oncogenic proteins. For instance, derivatives of diazaspiro compounds have shown effectiveness against KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC). The mechanism involves binding to the mutated cysteine residue within the KRAS protein, inhibiting its function and leading to reduced tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
KRAS Inhibition Covalent binding to KRAS G12C mutation
Antitumor Efficacy Dose-dependent effects in xenograft models
Cell Proliferation Effects on cellular proliferation pathwaysData not specified

Case Study: KRAS G12C Inhibition

A study published in Nature reported that derivatives of diazaspiro compounds, including those related to 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one, exhibited significant inhibitory effects on KRAS G12C mutants. The lead compound demonstrated high metabolic stability and a dose-dependent antitumor effect in vivo, making it a promising candidate for further development in cancer therapeutics .

The mechanism by which 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one exerts its biological effects primarily involves:

  • Covalent Binding : The compound forms stable covalent bonds with specific amino acid residues in target proteins.
  • Inhibition of Oncogenic Pathways : By inhibiting critical pathways involved in cell proliferation and survival, it may induce apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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